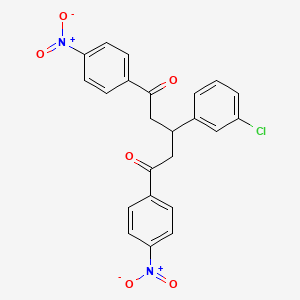
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is a complex organic compound characterized by the presence of chlorophenyl and nitrophenyl groups attached to a pentane-1,5-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These intermediates undergo a condensation reaction with acetone in the presence of a base catalyst to form the desired pentane-1,5-dione structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom in the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogen-substituted derivatives.
科学研究应用
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathway Modulation: Affecting key biochemical pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
3-(3-Chlorophenyl)-1,5-bis(4-aminophenyl)pentane-1,5-dione: Similar structure but with amino groups instead of nitro groups.
3-(3-Bromophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
属性
CAS 编号 |
918152-59-7 |
|---|---|
分子式 |
C23H17ClN2O6 |
分子量 |
452.8 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione |
InChI |
InChI=1S/C23H17ClN2O6/c24-19-3-1-2-17(12-19)18(13-22(27)15-4-8-20(9-5-15)25(29)30)14-23(28)16-6-10-21(11-7-16)26(31)32/h1-12,18H,13-14H2 |
InChI 键 |
WNHKANVLCZCTAP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Ethylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12618001.png)
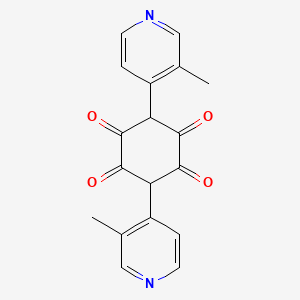
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)
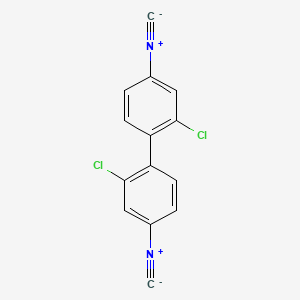
![2-[(4,6-Dimethyl[1,1'-biphenyl]-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12618025.png)
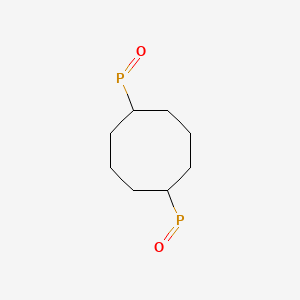
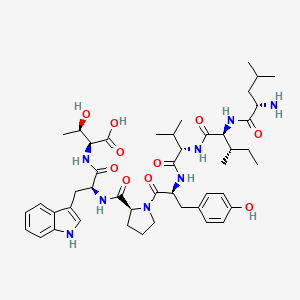
![(3S,3'aS,8'aS,8'bR)-5-bromo-2'-(oxolan-2-ylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12618039.png)
![N-Hydroxy-N~2~-[(3-phenoxyphenyl)methyl]glycinamide](/img/structure/B12618055.png)
![Carbamic acid, N-[(6-hydroxybenzo[b]thien-2-yl)iminomethyl]-, 1,1-dimethylethyl ester](/img/structure/B12618057.png)
![2-[2,6-Di(propan-2-yl)phenyl]-1-phenylpropan-1-one](/img/structure/B12618060.png)

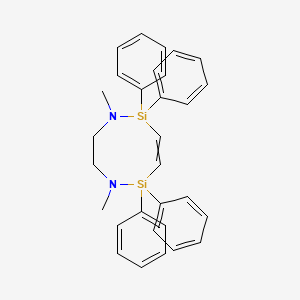
![4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12618082.png)
